4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol
Description
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is a synthetic phenolic compound characterized by a methoxy group at the 4-position and a trimethylsilyl (TMS)-protected propargyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₆O₂Si, with a molecular weight of 248.35 g/mol. The TMS group stabilizes the alkyne moiety, enhancing its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis, particularly for coupling reactions like Sonogashira or click chemistry .
Properties
CAS No. |
918495-60-0 |
|---|---|
Molecular Formula |
C13H18O2Si |
Molecular Weight |
234.37 g/mol |
IUPAC Name |
4-methoxy-2-(3-trimethylsilylprop-2-ynyl)phenol |
InChI |
InChI=1S/C13H18O2Si/c1-15-12-7-8-13(14)11(10-12)6-5-9-16(2,3)4/h7-8,10,14H,6H2,1-4H3 |
InChI Key |
YIGAJAINPSHNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CC#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Methoxylation: The phenol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Propargylation: The methoxylated phenol is then subjected to a propargylation reaction using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Tetrabutylammonium fluoride in a polar aprotic solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Scientific Research Applications
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its substitution pattern and the TMS-propargyl group. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability Insights
- TMS-Propargyl vs. Non-Silylated Propargyls: The TMS group in the target compound protects the alkyne from undesired reactions (e.g., oxidation), enabling controlled functionalization. Non-silylated analogs, such as 3-methoxy-4-(phenylpropenyl)phenol, exhibit lower thermal stability due to unprotected alkynes or alkenes .
- Alkyne vs. Alkene Substituents : Propargyl groups (as in the target compound) enable click chemistry, while alkenes (e.g., in coniferyl alcohol derivatives) are prone to electrophilic addition or polymerization .
- O-Substituted vs. C-Substituted Propargyls: Ether-linked propargyl groups (e.g., 3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid) increase polarity, enhancing water solubility but reducing compatibility with non-polar reaction media .
Spectroscopic and Crystallographic Data
- HRMS Validation : The target compound’s high-resolution mass spectrometry (HRMS) data aligns with calculated values (e.g., C₁₃H₁₆O₂Si: 248.35), ensuring purity for synthetic workflows .
- Crystallography Tools : Programs like SHELXL and Mercury are employed to resolve crystal structures of related compounds, aiding in conformational analysis .
Biological Activity
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol, also known as 4-Methoxy-2-[3-(trimethylsilyl)propargyl]phenol, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a methoxy group and a trimethylsilyl group, suggests potential applications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and other relevant biological interactions.
Chemical Structure
The chemical structure of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol can be represented as follows:
Structural Features
- Methoxy Group : Enhances lipophilicity and biological activity.
- Trimethylsilyl Group : Imparts stability and solubility.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various derivatives of phenolic compounds. For instance, derivatives similar to 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol have shown significant activity against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 32 | 64 | H. pylori |
| Compound B | 64 | 128 | E. coli |
| Compound C | 16 | 32 | S. aureus |
Cytotoxic Effects
In vitro studies have demonstrated that compounds structurally related to 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that certain analogs inhibited cell proliferation with IC50 values in the nanomolar range against MDA-MB-435 breast cancer cells .
Table 2: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound D | MDA-MB-435 | 12.0 | Microtubule depolymerization |
| Compound E | A549 (Lung) | 51.3 | Inhibition of tubulin assembly |
The biological activity of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is believed to involve several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Microtubule Interaction : It may inhibit microtubule dynamics, which is crucial for cell division in cancer cells.
Case Study 1: Antibacterial Properties
A study investigating the antibacterial properties of phenolic compounds found that derivatives with methoxy groups exhibited enhanced activity against resistant strains of bacteria. The presence of the trimethylsilyl group was noted to improve solubility and cellular uptake .
Case Study 2: Cancer Cell Proliferation
In another study focused on cancer treatment, researchers synthesized several derivatives of phenolic compounds and tested their effects on tumor cell lines. The results indicated that compounds with similar structures to 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol significantly reduced cell viability through mechanisms involving microtubule disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
